Product packaging for beta-L-mannopyranose(Cat. No.:CAS No. 12773-34-1)

beta-L-mannopyranose

Cat. No.: B8666706
CAS No.: 12773-34-1
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-YJRYQGEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-L-Mannopyranose is the L-enantiomer of the monosaccharide mannose in its pyranose ring form, with the anomeric carbon in the beta configuration. This specific stereoisomer is a valuable building block in glycochemistry and glycoscience research. With the molecular formula C6H12O6 and an average mass of 180.156 g/mol, it serves as a key precursor for synthesizing complex glycoconjugates and oligosaccharides . In research, mannose derivatives are pivotal in studying host-pathogen interactions. They are used to develop anti-adhesive therapies, particularly as potent antagonists of the FimH lectin found on uropathogenic Escherichia coli, preventing bacterial adhesion to host tissues . Furthermore, this compound is essential for constructing disaccharide models to study conformational dynamics and glycosidic linkages, such as α-(1→2)-, α-(1→3)-, α-(1→4)-, and α-(1→6)-connections, which are fundamental to the structure of bacterial polysaccharides and fungal mannans . Its role extends to the preparation of low molecular weight galacto- and glucomannans through enzymatic hydrolysis, facilitating studies on their physicochemical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B8666706 beta-L-mannopyranose CAS No. 12773-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12773-34-1

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m0/s1

InChI Key

WQZGKKKJIJFFOK-YJRYQGEOSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Stereochemistry and Conformational Analysis of Beta L Mannopyranose

Fundamental Stereochemical Features and Nomenclature of beta-L-Mannopyranose

The structure of this compound is defined by its absolute configuration at its chiral centers, its anomeric configuration, and its preferred ring conformation.

Absolute Configuration and Chiral Centers

Mannose, as an aldohexose, possesses multiple chiral centers. The absolute configuration of a sugar, designated as D or L, is determined by the chiral carbon furthest from the carbonyl group in its open-chain Fischer projection. For L-sugars, the hydroxyl group on this highest-numbered chiral center is on the left in the Fischer projection. jackwestin.com

In the cyclic pyranose form of mannose, there are five chiral centers: C1 (anomeric carbon), C2, C3, C4, and C5. The absolute configuration of L-mannose dictates the spatial arrangement of the hydroxyl groups around these carbons. Specifically, L-mannose is the C-2 epimer of L-glucose. wikipedia.org

Anomeric Configuration (beta) and Ring Conformation (Pyranose)

The "pyranose" designation indicates a six-membered ring structure consisting of five carbon atoms and one oxygen atom, similar to the oxygen heterocycle pyran. wikipedia.org This ring is formed by the intramolecular reaction of the hydroxyl group on carbon 5 (C-5) with the aldehyde at carbon 1 (C-1), forming a hemiacetal. wikipedia.orguomustansiriyah.edu.iq

The anomeric carbon (C1) becomes a new chiral center upon ring closure, leading to two possible stereoisomers known as anomers: alpha (α) and beta (β). uomustansiriyah.edu.iquni-kiel.de These anomers are diastereomers, differing only in the configuration at the anomeric carbon. uni-kiel.dewikipedia.org

For L-compounds, the beta (β) anomer has the hydroxyl group at the anomeric center projecting downwards in Haworth formulae, while the alpha (α) anomer has this group projecting upwards. uni-kiel.de In the case of this compound, the "beta" configuration signifies that the hydroxyl group at the anomeric carbon (C1) is trans to the exocyclic oxygen attached to the anomeric reference atom (C5) in the cyclic Fischer projection. wikipedia.org

Pyranose rings, like cyclohexane (B81311) rings, typically adopt chair conformations due to their thermodynamic stability, though boat and skew forms are also possible. wikipedia.orguomustansiriyah.edu.iquni-kiel.de The most common chair conformations are designated as 4C1 and 1C4. uni-kiel.de For mannopyranose, the 4C1 chair conformation is generally the most stable. researchgate.netnih.gov

Advanced Conformational Studies of this compound in Solution and Solid State

The conformational landscape of this compound is explored using a combination of spectroscopic techniques and computational methods, providing detailed insights into its dynamic behavior.

Spectroscopic Probing of Conformational Equilibria (e.g., Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD))

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation and dynamics of carbohydrates in solution. nih.govacs.org NMR parameters such as chemical shifts, coupling constants (e.g., 3JHH), and nuclear Overhauser enhancements (NOEs) provide information about dihedral angles and inter-proton distances, which are crucial for determining conformational preferences. researchgate.netnih.govresearchgate.net

For mannopyranosides, anomeric assignments can be based on the chemical shift of the anomeric proton if both anomers are available, though one-bond 13C–1H couplings at the anomeric center are considered more reliable (1J13C–H for α glycosides is typically around 170 Hz, compared to 160 Hz for their β anomers). rsc.org

Studies employing NMR cross-correlated relaxation (CCR) rates have revealed that mannosyl residues can populate the inverted 1C4 conformation, which can interconvert with canonical boat and skew conformations, such as the BO,3 and 1S3 states. nih.gov

Circular Dichroism (CD) spectroscopy can also be used to study the conformation of polysaccharides containing mannose. For instance, studies on mannan (B1593421) polysaccharides have indicated local helical conformations, with CD spectra providing insights into their structural features and inter- and intramolecular interactions. acs.org

Computational Approaches to Conformational Landscape Exploration (e.g., Molecular Dynamics (MD), Density Functional Theory (DFT))

Computational methods, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, complement experimental techniques by providing detailed insights into the conformational landscape and dynamics of carbohydrates.

Molecular Dynamics (MD) Simulations: MD simulations are effective for studying the structure, dynamics, and thermodynamics of carbohydrates in solution, especially when considering the influence of explicit water molecules. researchgate.netacs.orgmdpi.comnih.gov These simulations can reveal conformational averaging and the distribution of torsion angles. For instance, MD simulations of glycosidic linkages have shown evidence of conformational averaging for torsion angles, with significant populations of different conformers. acs.org Studies on methyl-beta-mannose have indicated that the trans orientation of the glycosidic linkage is preferred over its gauche clockwise orientation in solution, a preference attributed to intermolecular hydrogen bonding with surrounding water molecules. researchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations are used to optimize geometries and calculate the energies of different conformers in vacuo. researchgate.netnih.gov DFT studies on mannopyranose have investigated numerous conformations, including chair, boat, and skew forms, to determine their relative stabilities. For example, a DFT study found that the lowest energy conformation for D-mannopyranose was the beta-tg rotamer in the 4C1 chair conformation. researchgate.netnih.gov This study also indicated little energetic preference between the alpha and beta anomers of mannopyranose in the 4C1 chair conformation in vacuo. researchgate.netnih.gov

The relative energies of different conformations of mannopyranose, as determined by DFT calculations, can vary significantly. For example, while the 4C1 chair is generally the lowest energy conformation, 1C4 chair conformations can be approximately 1.4 kcal/mol higher in energy, and other 1C4 chair conformations can be 2.9-7.9 kcal/mol higher. Boat and skew forms can be even higher in energy, ranging from approximately 3.6 to 8.9 kcal/mol above the lowest energy conformation. researchgate.netnih.gov

Table 1: Relative Energies of D-Mannopyranose Conformations (DFT B3LYP/6-311++G in vacuo) researchgate.netnih.gov

Conformation TypeRelative Energy (kcal/mol)Notes
4C1 Chair (lowest energy)0.0Beta-tg rotamer
1C4 Chair (low-energy)~1.4Beta-gg rotamer
1C4 Chair (other)2.9 - 7.9
Skew Forms3.6 - 8.9(1)S(3), (5)S(1), (1)S(5)
Boat Forms>3.6(3,O)B, B(3,O), (1,4)B, B(1,4)

Influence of Anomeric Effects and Intramolecular Interactions on this compound Conformation

The conformation of this compound is significantly influenced by stereoelectronic effects, particularly the anomeric effect, and various intramolecular interactions, including hydrogen bonding.

The anomeric effect is a stereoelectronic phenomenon observed in pyranose rings where an electronegative substituent at the anomeric carbon (C1) tends to prefer the axial orientation, contrary to steric expectations which would favor an equatorial position. wikipedia.orgwikipedia.orgrsc.org This effect is attributed to a stabilizing hyperconjugative interaction between the unshared electron pair on the endocyclic oxygen and the σ* orbital of the axial C-X bond. wikipedia.orgrsc.org

For D-mannopyranose, the alpha anomer is typically more stable than the beta anomer in solution, which is a stronger preference than observed for D-glucose. uni-kiel.dewikipedia.org This enhanced anomeric effect in mannopyranoses is often attributed to the axial hydroxyl group at C2, which can reinforce the anomeric effect. rsc.orgnih.gov While the search results primarily discuss D-mannopyranose, the principles of the anomeric effect apply to L-mannopyranose as well, considering it is the enantiomer. Therefore, in this compound, the anomeric effect would influence the preference of the anomeric hydroxyl group.

Intramolecular interactions , such as hydrogen bonding, also play a crucial role in determining the preferred conformations of monosaccharides. rsc.orgmdpi.comresearchgate.net These interactions can stabilize specific conformers, especially in the gas phase where they are largely determined by electrostatic and intramolecular hydrogen bonding interactions. rsc.org For example, the orientation and interaction of hydroxyl groups make a significant contribution to the conformation/energy relationship in vacuo. researchgate.netnih.gov While intramolecular hydrogen bonding can influence conformational preferences, some studies suggest that in aqueous solutions, their significance might be reduced due to competition with intermolecular hydrogen bonding with water molecules. researchgate.netresearchgate.net

Implications of Conformational Dynamics for Glycoconjugate Architecture

Mannopyranose, in its pyranose form, commonly adopts a chair conformation, with the 4C1 chair being the most stable and lowest energy conformation for both alpha and beta anomers in in vacuo calculations researchgate.net. While there is often little energetic preference between the alpha and beta anomers for mannopyranose in this chair conformation, other, higher-energy conformations like the 1C4 chair, skew forms, and boat forms can also be adopted, albeit with higher energy barriers researchgate.net. Some theoretical studies suggest that the B0,3 boat conformation is stable and possesses a low energy barrier to the 4C1 conformation, facilitating transitions between these forms researchgate.net. This conformational flexibility is crucial for the biological roles of mannose-containing glycans.

The dynamic nature of the mannopyranose ring and its glycosidic linkages directly influences the spatial arrangement of carbohydrate chains in glycoconjugates, such as glycoproteins, glycolipids, and lipoglycans nih.gov. These molecules are fundamental to cell signaling, immune responses, and protein stability ontosight.aiwikipedia.org. For instance, in glycosylphosphatidylinositol (GPI) anchors, which contain mannopyranose units, complex dynamic behavior has been observed, with faster relative motion at the terminal mannopyranose units oup.com. This motion, often described as an oscillation relative to the membrane, rather than a large folding event, can impact the accessibility and presentation of the GPI anchor to interacting molecules oup.com.

In pathogenic organisms, the conformational dynamics of mannose-containing glycoconjugates are directly linked to their virulence and host-pathogen interactions. For example, in Leishmania parasites, structural variations in lipophosphoglycan (LPG) glycans, which include mannopyranose residues, correlate with infectivity and transmission oup.com. Stage-specific changes in glycan structure, such as the doubling of repeat units in Leishmania donovani LPG during metacyclogenesis, are believed to induce conformational changes that mask terminal cap sequences, allowing the parasite to detach from the sand fly midgut oup.com. Similarly, the highly variable chemical structures of lipoarabinomannan (LAM) in Mycobacterium tuberculosis, which features mannopyranose units in its mannan backbone, interact with different receptors of the immune system, thereby influencing host-pathogen interactions nih.gov.

Research techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are extensively used to elucidate the conformational flexibility and dynamics of mannose-containing disaccharides and more complex glycoconjugates nih.govoup.comorcid.org. These studies provide detailed insights into inter-residue proton-proton distances and conformationally dependent heteronuclear coupling constants across glycosidic linkages, offering a comprehensive understanding of how these molecules behave in solution and in biological environments nih.gov.

The implications of this compound conformational dynamics for glycoconjugate architecture are summarized in the table below:

Aspect of Conformational DynamicsImplications for Glycoconjugate Architecture and Function
Ring Flexibility (e.g., 4C1 chair, boat forms) Influences the overall shape and rigidity of the glycan chain, affecting its presentation to binding partners. researchgate.net
Dynamic Interconversions (e.g., oscillations) Allows for adaptive binding and recognition events, enabling glycans to fit into diverse protein binding pockets. oup.com
Glycosidic Linkage Rotations Determines the relative orientation of adjacent monosaccharide units, impacting the overall branching and spatial accessibility of epitopes. nih.gov
Impact on Biological Recognition Modulates the exposure of specific carbohydrate epitopes, crucial for cell-cell recognition, immune evasion, and host-pathogen interactions. ontosight.aioup.comnih.gov
Influence on Glycoprotein (B1211001) Folding & Stability Affects the proper folding and stability of glycoproteins by influencing the local environment and interactions with the protein backbone. ontosight.ai

Synthetic Methodologies for Beta L Mannopyranose and Its Derivatives

Chemical Synthesis of beta-L-Mannopyranose

Chemical synthesis approaches for β-L-mannopyranose and its derivatives often involve intricate strategies to control stereoselectivity, particularly at the anomeric center.

Stereoselective Glycosidation Strategies for beta-L-Mannopyranosides

Achieving β-selectivity in mannosylation reactions is notoriously difficult. Traditional glycosylation methods often yield α-mannosides as major products due to the anomeric effect and neighboring group participation. However, significant progress has been made in developing strategies to favor β-L-mannopyranoside formation.

One notable approach involves the use of 4,6-O-benzylidene acetal (B89532) as a control element, which has been shown to permit direct entry into β-mannopyranosides with high yield and selectivity acs.org. This strategy leverages the conformational constraints imposed by the benzylidene acetal to direct the incoming nucleophile to the β-face. Gold(I)-catalyzed glycosylations with mannosyl ortho-hexynylbenzoates, particularly those with a 4,6-O-benzylidene tether, have also been reported to afford β-mannosides in high yields and satisfactory stereoselectivity researchgate.netresearchgate.net.

Another strategy involves the use of specific glycosyl donors and activators. For instance, treatment of 4,6-O-benzylidenemannopyranoside with triflic anhydride (B1165640) in the presence of di-tert-butylmethylpyridine, followed by the addition of a glycosyl acceptor, can exclusively yield disaccharides with a β-mannopyranosyl linkage researchgate.net. This method has also shown promise with secondary and tertiary alcohol acceptors, providing β-mannopyranosides as major products researchgate.net.

The challenge of β-mannosylation is further highlighted by the difficulty in synthesizing β-L-rhamnopyranosides, which lack the C-6 hydroxyl group necessary for forming the 4,6-O-benzylidene protection crucial for β-D-mannopyranoside formation nih.gov. This underscores the importance of the protecting group strategy in achieving desired stereoselectivity.

Table 1: Examples of Stereoselective Glycosidation Strategies for β-L-Mannopyranosides

StrategyGlycosyl DonorKey Feature/ActivatorStereoselectivityReference
4,6-O-Benzylidene Acetal ControlMannosyl derivativesConformational constraintHigh β-selectivity acs.org
Gold(I)-Catalyzed GlycosylationMannosyl ortho-hexynylbenzoatesGold(I)/silver(I) saltsHigh β-selectivity researchgate.netresearchgate.net
Triflic Anhydride Activation4,6-O-BenzylidenemannopyranosideTriflic anhydride / di-tert-butylmethylpyridineExclusive β-selectivity researchgate.net

De novo Asymmetric Synthesis Approaches

De novo asymmetric synthesis involves building the carbohydrate structure from simpler, non-carbohydrate precursors with precise control over stereochemistry. This approach provides an alternative to modifying existing sugars.

One significant advancement in this area is the iterative epoxidation strategy developed by Masamune and Sharpless, which provides access to all eight L-hexoses, including L-mannose, from achiral allylic alcohols through iterative asymmetric epoxidation mdpi.comnih.gov. This method relies on the ability to prepare a trans-epoxide in either enantiomeric form via Sharpless asymmetric epoxidation, thereby establishing the initial asymmetry mdpi.com.

Another de novo asymmetric approach utilizes the Achmatowicz rearrangement in conjunction with asymmetric catalysis. This method focuses on the synthesis of optically pure furan (B31954) alcohols, which are then transformed into various pyranones. A diastereoselective palladium-catalyzed glycosylation step, followed by post-glycosylation reactions, can then be used to construct oligosaccharides with controlled stereochemistry rsc.orgresearchgate.net. This approach allows for the stereo-divergent synthesis of pyranones, providing access to both α- and β-pyranones in D- or L-enantiomeric forms rsc.orgorgsyn.org. For instance, 6-t-butoxycarboxy-2H-pyran-3(6H)-ones can serve as precursors for α-mannose, with the manno-stereochemistry installed through a sequence involving Pd-p-allyl catalyzed glycosylation, NaBH4-promoted ketone reduction, and OsO4-catalyzed Upjohn dihydroxylation orgsyn.org.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis (flexibility in substrate scope) with the high regio- and stereoselectivity of enzymatic reactions. This hybrid approach is particularly valuable for complex carbohydrate structures.

In the context of β-L-mannopyranose, chemoenzymatic routes can involve chemically synthesizing precursors that are then acted upon by enzymes for specific transformations. For example, in the synthesis of sialic acid-containing molecules, mannose, ManNAc, or their derivatives can be chemically or enzymatically synthesized as sialic acid precursors, which are then utilized in highly efficient one-pot multiple-enzyme systems nih.gov.

Chemoenzymatic strategies are increasingly powerful for the synthesis of complex-type N-glycans, which often contain β-D-mannosylation in their core structures. These strategies can involve chemical glycosylation to obtain building blocks, followed by a modular chemoenzymatic approach to add antennas using various glycosyltransferases frontiersin.org. The cis-dihydrodiol metabolite from methyl benzoate (B1203000) has been used as a synthetic precursor in chemoenzymatic syntheses of carbasugars, including carba-β-L-galactopyranose and carba-β-L-talopyranose, demonstrating the utility of this approach for non-natural sugar analogs rsc.org.

Enzymatic Synthesis and Biocatalytic Transformations Involving this compound

Enzymatic methods offer high specificity and efficiency for forming glycosidic bonds, often overcoming the stereochemical challenges associated with chemical synthesis.

Glycosyltransferase-Mediated Synthesis of beta-L-Mannopyranosides

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of activated sugar residues from donor molecules (typically nucleotide sugars) to specific acceptor molecules, forming glycosidic bonds with high regio- and stereoselectivity oup.comnih.gov. These enzymes are crucial for the biosynthesis of glycans in nature.

While many glycosyltransferases are involved in forming D-mannosidic linkages, specific GTs or engineered variants can be employed for the synthesis of β-L-mannopyranosides. For instance, human β-1,3-galactosyltransferase 5 (β3GalT5), a member of the glycosyltransferase-31 family, has been shown to exhibit robust activities toward Mannose-β1,6-Mannose, indicating its potential in forming specific mannosidic linkages acs.org. The ability of glycosyltransferases to transfer glycosyl moieties to various substrates makes them valuable tools for generating diverse bioactive compounds oup.comresearchgate.net.

Table 2: Glycosyltransferase-Mediated Synthesis Examples

Enzyme ClassDonor SubstrateAcceptor SubstrateLinkage FormedReference
GlycosyltransferasesActivated sugar donorsVarious carbohydrates/non-carbohydratesHighly specific glycosidic linkages oup.comnih.gov
β3GalT5UDP-GalactoseMannose-β1,6-Mannoseβ1,3-galactosylation (on Man-β1,6-Man) acs.org

Glycosidase-Catalyzed Transglycosylation for this compound Linkages

Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under specific conditions, they can be engineered or employed in a reverse or transglycosylation mode to synthesize new glycosides mdpi.commdpi.comrsc.org. This approach is particularly attractive for its ability to form specific glycosidic linkages without extensive protection/deprotection steps.

Glycosynthases, which are nucleophile mutants of retaining glycosidases, are a special class of enzymes that can perform transglycosylation reactions without hydrolyzing the product, making them valuable for polysaccharide and glycan synthesis mdpi.comrsc.orgcdnsciencepub.com. For example, a glycosynthase (the E519/S mutant) engineered from the β-mannosidase of Cellulomonas fimi was able to transfer α-mannosyl fluoride (B91410) to acceptors such as PNP-β-cellobioside with high yields (up to 99%), demonstrating its utility in forming β-D-mannopyranoside linkages, which are among the most difficult to synthesize chemically cdnsciencepub.com.

Glycosidases can also be used in transglycosylation reactions with activated donors like nitrophenyl glycosides or fluorides rsc.org. While the natural function of glycosidases is hydrolysis, their ability to catalyze transglycosylation has been explored for the synthesis of various glycosides, including those with mannosyl residues researchgate.netmdpi.comresearchgate.net. Challenges in glycosidase-catalyzed transglycosylation include potential low regioselectivity and secondary hydrolysis of the product mdpi.com.

Table 3: Glycosidase-Catalyzed Transglycosylation Examples

Enzyme TypeParent Enzyme/MutantDonor SubstrateAcceptor SubstrateLinkage FormedYieldReference
Glycosynthaseβ-mannosidase (E519/S mutant from Cellulomonas fimi)α-mannosyl fluoridePNP-β-cellobiosideβ-D-mannopyranoside linkageUp to 99% cdnsciencepub.com
Glycosidasesβ-mannosidase (snail viscera), β-galactosidase (Aspergillus oryzae)4-nitrophenyl β-D-mannopyranosideHydrophobic acceptorsβ1-4-linked disaccharides (preferentially)Not specified researchgate.net

Derivatization Strategies for this compound

Derivatization of this compound is crucial for expanding its utility in chemical synthesis and biological applications. These strategies involve selective protection, functional group interconversion, and glycosylation reactions to create more complex structures such as glycosides, glycoconjugates, and specialized building blocks or probes. The inherent challenge in synthesizing beta-mannosidic linkages, characterized by their 1,2-cis configuration and thermodynamic instability, necessitates sophisticated synthetic approaches to achieve high stereoselectivity wikipedia.org.

The formation of beta-mannosidic linkages is notoriously difficult in glycosylation reactions due to steric hindrance and the anomeric effect, which typically favor the alpha-anomer wikipedia.org. Despite these challenges, several methodologies have been developed to achieve the stereoselective synthesis of this compound-containing glycosides.

A prominent strategy for synthesizing beta-mannopyranosides is Crich's method, which utilizes a conformationally constrained 4,6-O-benzylidene-protected thiomannoside building block. This approach, often employing powerful promoter systems such as N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) at low temperatures, effectively promotes high beta-selectivity wikipedia.orgnih.gov. This method has been successfully applied to the synthesis of polymannuronates through sequential beta-mannosylation followed by oxidation of the C-6 hydroxyl group nih.gov.

Another approach involves intramolecular aglycone delivery, which has proven effective for the synthesis of beta-mannopyranosides nih.gov. Glycosyl triflates have also been explored as reactive intermediates for the formation of beta-mannopyranosidic linkages nih.gov. Furthermore, the use of sulfoxides as glycosyl donors can lead to stereospecific C-glycoside synthesis from various mannopyranoses, including alpha-D-mannopyranose, via phenylsulfinyl-lithium exchange wikipedia.org.

Automated solution-phase synthesis platforms have been developed to facilitate the construction of complex beta-1,4-mannuronate and beta-1,4-mannan oligomers. This involves the attachment of an F-tag to the mannuronate building block and the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter wikipedia.org.

Enzymatic methods, particularly those employing glycosynthases, offer an alternative for beta-mannoside synthesis. Mutant beta-mannosidases, acting as beta-mannosynthases, can catalyze the formation of beta-1,4 and beta-1,3 mannosides from donors like alpha-mannosyl fluoride and various glycosyl acceptors nih.gov. Indirect methods for installing beta-manno linkages have also been reported, often involving an initial stereoselective beta-glucosylation followed by epimerization at the C-2 position nih.gov.

For mannuronic acid donors, the presence of a 3-O-picoloyl group can enable beta-glycoside synthesis through hydrogen-bond-mediated aglycone delivery (HAD) nih.gov. Additionally, 3,6-lactonized glycosyl donors have shown promise in achieving moderate to high beta-manno stereoselectivity nih.gov.

This compound-containing glycoconjugates are of significant interest, particularly in vaccine development, where chemically well-defined structures are preferred for reproducible biological properties and improved safety profiles nih.gov. High-mannose N-glycans, which contain beta-mannose residues, are crucial components of neutralizing epitopes on viral glycoproteins and play roles in protein folding and quality control uni.lu. Chemoenzymatic approaches have been developed for the synthesis of diverse high-mannose N-glycans and related neoglycoproteins for applications in glycan microarray analysis uni.lu. Furthermore, biotinylated probes incorporating beta-D-mannopyranosyl-(1→2)-D-mannopyranose have been synthesized to assess the carbohydrate specificity of antibodies, demonstrating their utility in immunological studies uni.lu. Derivatization is also a key step in preparing carbohydrates and glycoconjugates for analysis by techniques such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry uni.lu.

Functionalization of this compound is essential for its conversion into versatile building blocks for oligosaccharide synthesis and specialized probes for biological investigations.

Building Blocks: Partially protected monosaccharide units derived from this compound are fundamental for the convergent and efficient synthesis of complex oligosaccharides nih.gov. Mono-hydroxylated building blocks can serve directly as glycosyl acceptors in glycosylation reactions, while di-hydroxylated building blocks are valuable synthetic intermediates that allow for easier differentiation between hydroxyl groups for further transformations nih.gov.

Regioselective protection and deprotection strategies are critical for preparing these carbohydrate building blocks. Examples include:

Regioselective Acetylation: Controlled acetylation of sugars, such as phenylthio β-L-rhamnopyranoside, can yield specific mono- or di-O-acylated derivatives nih.gov.

Reagent-Dependent Regioselective Poly-acetylation: The choice of acetylating reagent can dictate the position of a free hydroxyl group, leading to the formation of specific mono-hydroxylated building blocks nih.gov.

Regioselective Silyl (B83357) Exchange Technology (ReSET): This method, applicable to mannose, involves the regioselective exchange of silyl protecting groups for acetate (B1210297) groups by controlling acetic acid equivalents, thermal conditions, and microwave assistance nih.gov.

Regioselective Benzoylation: An efficient method for regioselective benzoylation of diols and polyols, catalyzed by tetrabutylammonium (B224687) benzoate, can yield specific diols nih.gov.

Mannopyranose building blocks featuring various orthogonal protecting groups, such as 2-naphthylmethyl (Nap) or benzyl (B1604629) (Bn) ethers, are synthesized to enable the assembly of complex oligosaccharides nih.gov. Furthermore, modified mannuronic acid building blocks, including those with a bioisosteric tetrazole at the C6 position, are being developed to create novel oligo-/polysaccharide materials with altered physicochemical properties nih.gov. Conformationally constrained 4,6-O-benzylidene-protected thiomannoside building blocks are particularly important for achieving beta-selective mannoside synthesis wikipedia.org.

Probes: Functionalized this compound derivatives are employed as chemical probes to investigate biological interactions and for diagnostic or therapeutic purposes.

Mannose-Functionalized Cyclodextrins: Beta-cyclodextrin functionalized with mannose has been utilized as a probe for the detection and capture-and-release systems targeting E. coli nih.gov.

Fluorescent Probes: Tetramannose fluorescent probes have been synthesized for sensing Concanavalin A (ConA) and for detecting E. coli strains, demonstrating their utility in biosensing applications nih.gov.

Graphene-based Probes: Mannoside-functionalized graphene and reduced graphene oxide (rGO) conjugates serve as probes specifically targeting mannose receptors overexpressed on macrophages and dendritic cells, with potential applications in drug delivery nih.gov.

Photoaffinity Probes: Leveraging the structural diversity of natural products, photoaffinity-based chemoproteomic methods utilize mannose-derived scaffolds to create photoaffinity probes. These probes enable proteome-wide mapping of ligandable proteins and the discovery of novel small molecule ligands in cellular contexts nih.gov.

Biotinylated Probes: As mentioned previously, biotinylated probes derived from beta-D-mannopyranosyl-(1→2)-D-mannopyranose are synthesized to assess the carbohydrate specificity of antibodies, providing valuable tools for immunological research uni.lu.

The development and careful application of chemical probes, including those derived from this compound, are crucial for linking observed phenotypes to specific gene functions and for identifying therapeutic targets. The use of appropriate negative controls is essential to validate the specificity of these probes and ensure that observed effects are indeed due to the intended target interaction easychem.org.

Biosynthesis and Metabolic Pathways Involving Beta L Mannopyranose

Glycosyltransferases Responsible for beta-L-Mannopyranosidic Linkages

Characterization of Specific beta-L-Mannopyranosyltransferases

Specific enzymes that solely transfer or synthesize beta-L-mannopyranose units are not widely reported in the scientific literature. Most characterized beta-mannosyltransferases are involved in the transfer of D-mannose. However, understanding the general characteristics of beta-mannosyltransferases can provide insights into potential properties of a hypothetical beta-L-mannopyranosyltransferase.

One example of a beta-mannosyltransferase is the enzyme characterized from suspension-cultured soybean cells. This enzyme catalyzes the synthesis of Man-beta-GlcNAc-GlcNAc-PP-dolichol from GDP-mannose and dolichyl-PP-GlcNAc-GlcNAc. The enzyme's activity was dependent on the presence of detergent (e.g., Triton X-100 or NP-40) or phospholipid, with phosphatidylcholines containing 18-carbon unsaturated fatty acids being most effective. It exhibited a sharp pH optimum between 6.9 and 7.0 and required a divalent cation, with Mg2+ being the most effective, followed by Mn2+ nih.gov. While the stereochemistry of the transferred mannose is not explicitly stated as L-mannose, the enzyme's role in N-glycan biosynthesis typically implies D-mannose.

In parasitic protozoa, such as Leishmania species, beta-1,2-mannosyltransferases are crucial for the biosynthesis of mannogen, an intracellular carbohydrate reserve composed of beta-1,2-linked mannose residues. These enzymes utilize GDP-mannose as the mannosyl donor and are involved in extending oligomannoside chains plos.orgresearchgate.net. Similarly, Candida albicans possesses a beta-1,2-mannosyltransferase (Bmt1) that preferentially transfers beta-mannosyl units onto terminal alpha-1,2-linked mannotriose or mannotetraose (B12350835), leading to the formation of alpha-mannosidase-resistant oligomannosides portlandpress.com. In both Leishmania and Candida, the mannose transferred is generally D-mannose.

The absence of extensively characterized beta-L-mannopyranosyltransferases highlights the rarity of this specific anomeric linkage in known biological pathways.

Substrate Specificity and Reaction Mechanisms

The substrate specificity and reaction mechanisms of glycosyltransferases, including mannosyltransferases, are governed by the precise architecture of their active sites, which facilitate the binding of specific donor and acceptor substrates and catalyze the formation of glycosidic bonds cuny.edu.

For the beta-mannosyltransferase from soybean cells, kinetic studies revealed a Michaelis constant (Km) of 1.7 × 10^-6 M for GDP-mannose (the donor substrate) and approximately 9 × 10^-6 M for dolichyl-PP-GlcNAc-GlcNAc (the acceptor substrate). The enzyme was notably inhibited by various guanosine (B1672433) nucleotides, including GDP-glucose, GDP, GMP, and GTP, but was unaffected by uridine (B1682114) or adenosine (B11128) nucleotides nih.gov. This suggests a specific recognition of the guanosine moiety of the donor substrate.

Leishmania beta-1,2-mannosyltransferases have been shown to utilize octyl alpha-D-mannopyranoside as an acceptor and GDP-[3H]mannose as a donor in in vitro assays plos.orgresearchgate.net. The Candida albicans Bmt1 enzyme demonstrates a preference for linear chains of alpha-1,2-linked mannotriose or mannotetraose as acceptor substrates, consecutively transferring two beta-mannosyl units portlandpress.com.

Glycosyltransferases generally employ either retaining or inverting mechanisms. Retaining glycosyltransferases catalyze the formation of a glycosidic bond with the same anomeric configuration as the donor, while inverting enzymes invert the anomeric configuration. The reaction mechanism typically involves a nucleophilic attack by the acceptor hydroxyl group on the anomeric carbon of the sugar donor, often facilitated by catalytic residues in the active site that stabilize the transition state cuny.edu. While specific details for beta-L-mannopyranosyltransferase mechanisms are scarce, the general principles of glycosyltransferase catalysis would apply.

Metabolic Fate and Catabolism of this compound in Microorganisms

The metabolic fate and catabolism of L-mannose, including its beta-L-pyranose form, are primarily observed in specific microbial species that can utilize this sugar as a carbon and energy source. Unlike D-mannose, which is widely incorporated into glycoconjugates and catabolized through glycolysis in many organisms, L-mannose metabolism is less common.

Pathways for L-Mannose Degradation

The most comprehensively described pathway for L-mannose degradation is found in Aerobacter aerogenes. This pathway proceeds through a series of enzymatic conversions:

Isomerization: L-mannose is first converted to L-fructose by an L-mannose isomerase. capes.gov.brnih.gov

Phosphorylation: L-fructose is then phosphorylated by a kinase, in an ATP-dependent reaction, to yield L-fructose 1-phosphate. capes.gov.brnih.gov

Cleavage: L-fructose 1-phosphate is subsequently cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (B84403) and L-glyceraldehyde, which can then enter central metabolic pathways like glycolysis or gluconeogenesis. capes.gov.brnih.gov

Another relevant example of L-sugar degradation, though for a deoxy sugar, is the oxidative pathway for L-rhamnose (6-deoxy-L-mannose) catabolism in the fungus Pullularia pullulans. This pathway involves the following steps:

Oxidation: L-rhamnose is oxidized to L-rhamnono-gamma-lactone by L-rhamnofuranose dehydrogenase. cdnsciencepub.com

Hydrolysis: The lactone is then hydrolyzed to L-rhamnonate by a lactonase. cdnsciencepub.com

Dehydration: L-rhamnonate is dehydrated to 2-keto-3-deoxy-L-rhamnonate by an L-rhamnonate dehydratase. cdnsciencepub.com

Aldol Cleavage: Finally, 2-keto-3-deoxy-L-rhamnonate is cleaved by a specific aldolase into pyruvate (B1213749) and L-lactaldehyde. cdnsciencepub.com

These pathways illustrate the diverse enzymatic strategies microorganisms employ to metabolize less common sugars like L-mannose and its derivatives.

Enzymology of L-Mannose Catabolism

The enzymes involved in the catabolism of L-mannose and related L-sugars are crucial for their metabolic utilization.

Enzymes in Aerobacter aerogenes L-Mannose Degradation Pathway:

L-Mannose Isomerase: Catalyzes the reversible isomerization of L-mannose to L-fructose. capes.gov.brnih.gov

Kinase (L-Fructose Kinase): Phosphorylates L-fructose at the 1-position, forming L-fructose 1-phosphate, typically using ATP as the phosphate donor. capes.gov.brnih.gov

Aldolase (L-Fructose 1-Phosphate Aldolase): Cleaves the six-carbon L-fructose 1-phosphate into two three-carbon molecules: dihydroxyacetone phosphate and L-glyceraldehyde. capes.gov.brnih.gov

Enzymes in Pullularia pullulans L-Rhamnose (6-deoxy-L-mannose) Catabolism Pathway:

L-Rhamnofuranose Dehydrogenase: Oxidizes L-rhamnose to L-rhamnono-gamma-lactone. cdnsciencepub.com

Lactonase: Hydrolyzes L-rhamnono-gamma-lactone to L-rhamnonate. cdnsciencepub.com

L-Rhamnonate Dehydratase: Catalyzes the dehydration of L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate. cdnsciencepub.com

2-Keto-3-deoxy-L-rhamnonate Aldolase: Cleaves 2-keto-3-deoxy-L-rhamnonate into pyruvate and L-lactaldehyde. cdnsciencepub.com

These enzymes demonstrate the specific enzymatic machinery required for the breakdown of L-mannose and its derivatives, highlighting the distinct biochemical pathways for these stereoisomers.

Advanced Structural Elucidation and Analytical Characterization of Beta L Mannopyranose Containing Glycans

X-ray Crystallography and Cryo-Electron Microscopy of beta-L-Mannopyranose-Containing Glycoconjugates

X-ray Crystallography X-ray crystallography is a powerful technique for determining the atomic-level three-dimensional structures of macromolecules, including glycoconjugates researchgate.netmpg.de. The method involves growing highly ordered crystals of the molecule, which are then exposed to a finely tuned monochromatic X-ray beam mpg.de. The diffraction pattern produced by the crystal provides information about the electron density, from which the precise spatial position of each atom can be computed mpg.de. This technique has been instrumental in elucidating the structural basis of highly specific interactions between lectins (carbohydrate-binding proteins) and carbohydrates, playing a vital role in structural glycobiology researchgate.net. While specific examples focusing solely on this compound-containing glycoconjugates might be less common in the literature compared to more prevalent monosaccharides, the principles of X-ray crystallography are universally applicable to any crystallizable glycan or glycoconjugate, enabling the determination of their anomeric configurations and linkage patterns amazon.co.zanih.gov.

Cryo-Electron Microscopy (Cryo-EM) Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by allowing the visualization of biological macromolecules and their complexes at near-atomic resolution, often without the need for crystallization morgridge.orglbem.ch. In Cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving their native shapes and structures morgridge.orgmdpi.com. Electron beams are then used to image these frozen samples, and the resulting two-dimensional projections are computationally reconstructed to generate a high-resolution three-dimensional map lbem.chmdpi.com. This technique is particularly advantageous for studying flexible molecules, large macromolecular assemblies, and glycoconjugates that are difficult to crystallize morgridge.orglbem.ch. Cryo-EM has been successfully applied to visualize glycofibrils and other complex glycan-coated biological assemblies, providing insights into the structural roles of glycans in bio-assemblies rcsb.orgrcsb.org. The ability of Cryo-EM to capture flexible and wiggly proteins makes it a complementary tool to X-ray crystallography for understanding the dynamic nature of glycoconjugates morgridge.org.

Spectroscopic Methods for Chirality Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to carbohydrate chemistry, as monosaccharides inherently possess multiple chiral centers. Spectroscopic methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration and conformational properties of chiral molecules, including glycans.

Advanced Chromatographic and Electrophoretic Techniques for Separation and Quantification

The immense structural diversity of glycans, arising from variations in monosaccharide composition, linkage types, and branching patterns, necessitates highly resolving separation and quantification techniques for comprehensive glycoprofiling neb.com.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and highly sensitive method for the analysis of carbohydrates, including monosaccharides and oligosaccharides, without the need for derivatization aafco.orglcms.czthermofisher.com. The principle of HPAEC-PAD relies on the fact that carbohydrates become anionic at high pH due to the ionization of their hydroxyl groups, allowing them to be separated on strong anion-exchange columns aafco.org. Pulsed amperometric detection then provides sensitive and selective detection of these carbohydrates aafco.orgthermofisher.com.

HPAEC-PAD offers high sensitivity, comparable to fluorescence detection, enabling the analysis of fmol to low pmol quantities of carbohydrates aafco.org. This technique is widely used for monosaccharide composition analysis of glycoproteins, including the quantification of mannose, fucose, galactose, glucose, glucosamine, and galactosamine lcms.cz. For instance, HPAEC-PAD has been successfully employed to quantify mannose 6-phosphate in glycoproteins, demonstrating its specificity, sensitivity, and reproducibility thermofisher.comnih.gov. Table 1 illustrates typical retention times and concentration ranges for common monosaccharides analyzed by HPAEC-PAD.

Table 1: Typical HPAEC-PAD Monosaccharide Analysis Parameters lcms.cz

Peak NumberMonosaccharideRetention Time (min)Concentration Range (µM)Coefficient of Determination (R²)
1Fucose2.241.56–500.995
2Galactosamine3.681.56–501.000
3Glucosamine4.461.56–3001.000
4Galactose5.091.56–1000.995
5Glucose5.671.56–500.993
6Mannose6.481.56–1000.994

Capillary Electrophoresis (CE) has emerged as a powerful and high-resolution approach for carbohydrate analysis, particularly for glycan profiling nih.govnih.gov. CE separates carbohydrates based on their charge-to-size ratio as they migrate through a narrow capillary under an applied electric field nih.govnih.gov. This technique offers exceptional resolving power, capable of separating glycans with identical monosaccharide sequences but different positional isomers, and even distinguishing between alpha and beta linkages nih.govnih.gov.

CE is frequently combined with techniques like exoglycosidase digestion and lectin profiling for structural identification of N-glycans neb.comnih.gov. The separation selectivity of carbohydrates in CE is highly temperature-dependent, and precise temperature control can be utilized to optimize resolution for closely migrating glycan species sciex.jp. For instance, studies have shown that temperature gradients can enhance the separation of high-mannose and complex-type branched N-glycans sciex.jp. CE's ability to provide high-resolution separations makes it a valuable tool for detailed glycan profiling, contributing to biomarker discovery and biopharmaceutical research nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a dominant analytical platform in glycomics research, offering comprehensive capabilities for glycan identification, structural elucidation, and quantitative profiling spectroscopyonline.comnih.gov. This integrated approach couples the high separation power of liquid chromatography with the sensitive and informative detection capabilities of mass spectrometry spectroscopyonline.comlcms.cz.

LC-MS-based glycoprofiling typically involves the separation of complex glycan mixtures by LC, followed by online detection and characterization using MS spectroscopyonline.comlcms.cz. Tandem mass spectrometry (LC-MS/MS or MSⁿ) is particularly powerful, allowing for the fragmentation of glycan ions to obtain structural information, differentiate isobaric glycans (molecules with the same mass but different compositions, linkages, or structures), and determine glycosidic linkages spectroscopyonline.comnih.govescholarship.org. High-resolution mass spectrometry enables accurate mass measurements and the generation of extracted ion chromatograms (XICs) for specific glycoforms, facilitating relative quantification of glycosylation species nih.govproteome-factory.com.

For instance, LC-MS/MS methods have been optimized for quantitative glycomic analysis using isobaric tags, achieving reliable quantification of numerous glycans even in complex biological samples like human blood serum nih.gov. Table 2 provides an example of relative abundance quantification of major glycoforms using LC-MS.

Table 2: Relative Abundance of Major Glycoforms of a Tryptic Fc-fragment Peptide (Example Data) proteome-factory.com

Glycosylation SpeciesAreaPortion (%)
G01891850.1
G0-GlcNAc3593860.2
G0F8904607559.3
G0F-GlcNAc14582431.0
G1F4842528432.2
G1F-GlcNAc2114430.1
G2F93459126.2
Man511210540.7
Sum 150156582 100

This comprehensive approach allows for detailed characterization of glycan heterogeneity, which is vital for quality control in biopharmaceutical manufacturing and understanding disease pathologies nih.govlcms.czproteome-factory.com.

Biological Roles and Glycobiological Significance of Beta L Mannopyranose

Involvement of beta-L-Mannopyranose in Signaling Pathways (Molecular Level)

The specific recognition of L-mannose-containing glycans by host immune receptors underscores their importance in mediating cellular responses and influencing the outcome of infections.

Glycan-Mediated Modulation of Cellular Responses (e.g., Immune Evasion in Microbes)

Microbial glycans containing L-mannose or other mannose residues are potent modulators of host immune responses. These glycans can interact directly with host immune cells, often through pattern recognition receptors (PRRs) that bind to mannose-containing structures. Key host receptors include the Mannose Receptor (MR) and Mannose-Binding Lectin (MBL) cambridge.orgmdpi.comengormix.com.

One significant role of mannose-containing glycans in microbes is immune evasion. For instance, the mannan-enriched outer layer of the cell wall in Candida albicans yeast cells can mask underlying β-glucans, which are highly immunogenic, thereby contributing to the pathogen's intrinsic resistance to complement activation mdpi.com. Studies using och1Δ mutants of fungi, which have disrupted N-mannosylation, have shown that N-mannan can act as an immune shield for macrophages by masking underlying β-glucan, while also functioning as a significant inducer of cytokines for monocytes nih.govresearchgate.netnih.gov.

In Mycobacterium tuberculosis, lipoarabinomannan (ManLAM), a mannosylated glycolipid, is a major cell wall component and a significant virulence factor. ManLAM exhibits anti-inflammatory properties, inhibiting the production of TNF-α and IL-12 by human dendritic cells and macrophages, and modulating M. tuberculosis-induced macrophage apoptosis through binding to host macrophage mannose receptors nih.govwikipedia.org. Similarly, glycoconjugates from helminths like Fasciola hepatica can modulate host immune responses, including inhibiting the maturation of dendritic cells, a process mediated by mannose-specific receptors plos.orgnih.gov.

Role in Specific Pathogen-Associated Molecular Patterns (PAMPs)

Mannans and other mannose-containing structures are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system. PAMPs are conserved molecular motifs broadly expressed by microbial pathogens but not found on host tissues, triggering various PRRs taylorandfrancis.comnih.gov.

Host PRRs, particularly C-type lectin receptors (CLRs), play a crucial role in recognizing mannose-containing PAMPs. These include the Mannose Receptor (MR) nih.govnih.govaai.org, Dectin-2, DC-SIGN, Mincle, Dectin-3, Galectin-3, and Toll-like Receptors (TLR2, TLR4, TLR6) researchgate.netkarger.complos.org. For example, Saccharomyces cerevisiae mannan (B1593421) is a potent agonist for inducing cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 production in human monocytes and monocyte-derived macrophages, primarily through the mannose receptor pathway aai.org.

The specific structural features of microbial mannans, including the anomeric linkages and branching patterns, are critical for their recognition by these receptors. For instance, Candida species mannan, which contains α-1,2-, α-1,3-, α-1,6-, and β-1,2-linked mannopyranose units, is recognized by the mannose receptor, Dectin-2, and DC-SIGN, leading to cytokine production and phagocytosis plos.orgnih.govresearchgate.net.

Table 1: Examples of Mannose-Containing PAMPs and their Host Recognition Receptors

Pathogen/PAMP ComponentKey Mannose-Containing StructureHost Recognition ReceptorsImmune Response/EffectReferences
Candida speciesMannan (α- and β-linked mannopyranose units)Mannose Receptor (MR), Dectin-2, DC-SIGN, TLR2, TLR4, TLR6Cytokine production, phagocytosis, immune evasion (masking β-glucans) mdpi.comnih.govresearchgate.netresearchgate.netkarger.complos.orgnih.govresearchgate.net
Mycobacterium tuberculosisLipoarabinomannan (ManLAM)Mannose Receptor (MR)Inhibition of phagosome maturation, apoptosis, IFN-γ signaling, anti-inflammatory nih.govwikipedia.org
Saccharomyces cerevisiaeMannanMannose Receptor (MR)Induction of COX-2 expression and PGE2 production aai.org
Fungal Pathogens (general)Mannosylated PAMPsC-type lectin receptors (MR, Dectin-2, DC-SIGN, Mincle, Dectin-3, Galectin-3)Initiation of innate and adaptive immune responses plos.org

This compound as a Component of Microbial Virulence Factors

L-mannose residues, often as part of larger mannan structures, contribute to the virulence of various microbial pathogens through diverse mechanisms, including adhesion, immune modulation, and survival within the host.

Mycobacterium tuberculosis utilizes mannose-containing components as crucial virulence factors. Its lipoarabinomannan (LAM) is involved in inhibiting phagosome maturation, apoptosis, and interferon-gamma (IFN-γ) signaling in macrophages, processes vital for host immune response nih.gov. Mannosylated LAM (ManLAM) specifically acts as an anti-inflammatory molecule wikipedia.org. Furthermore, protein O-mannosylation, where mannose residues are transferred to proteins, is crucial for M. tuberculosis virulence in immunocompromised hosts pnas.org.

Leishmania parasites employ intracellular β-1,2 mannan as a virulence factor. This mannan is important for parasite differentiation and survival within macrophages, with its levels increasing significantly under environmental stresses such as heat shock nih.govfrontiersin.org. Additionally, lipophosphoglycan (LPG), a major surface glycoconjugate of Leishmania, contains mannose residues and is considered a critical virulence factor involved in complement evasion, invasion, and survival within macrophages frontiersin.orgfrontiersin.org.

Certain bacteria also leverage mannose in their virulence strategies. Edwardsiella piscicida, an important fish pathogen, senses host mannose to coordinate its virulence. Mannose-6-phosphate, derived from actively imported mannose, directly binds to and activates a transcription factor (EvrA), which in turn induces the expression of virulence genes nih.govscienceopen.com. While D-mannose is the specific form involved, its role in modulating bacterial virulence via host sensing is notable mdpi.com. In Cryptococcus species, glucuronoxylomannan (GXM), which contains mannopyranose units, is a major component of the cryptococcal capsule and is an important anti-phagocytic virulence factor biointerfaceresearch.com. Vibrio cholerae secretes virulence factors with β-prism domains that bind to carbohydrate receptors, including mannose-containing N-glycans, on mammalian cell surfaces, facilitating host colonization rcsb.org.

Table 2: Microbial Virulence Factors Involving Mannose-Containing Structures

PathogenMannose-Containing Virulence FactorMechanism of ActionReferences
Candida speciesCell-surface mannan (e.g., β-1,2-linked units)Adhesion to host cells, immune evasion, biofilm formation, strong antigenicity nih.govresearchgate.netsemanticscholar.org
Mycobacterium tuberculosisLipoarabinomannan (LAM), Mannosylated LAM (ManLAM), O-mannosylated proteinsInhibition of phagosome maturation, apoptosis, IFN-γ signaling; anti-inflammatory effects; crucial for virulence nih.govwikipedia.orgpnas.org
Leishmania parasitesIntracellular β-1,2 mannan, Lipophosphoglycan (LPG)Essential for differentiation and survival in macrophages; complement evasion, invasion nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org
Edwardsiella piscicidaMannose-6-phosphate (host-derived)Activates transcription factor EvrA, inducing virulence gene expression nih.govscienceopen.com
Cryptococcus speciesGlucuronoxylomannan (GXM)Anti-phagocytic, key component of capsule biointerfaceresearch.com
Vibrio choleraeVirulence factors with β-prism domainsBind to host mannose-containing N-glycans for host colonization rcsb.org

Functional Implications of L-Mannose Residues in Glycoconjugate Structure and Activity

L-mannose residues, when incorporated into glycoconjugates, can significantly influence their structure, stability, and biological activity. While D-mannose is the primary sugar in the synthesis of many mammalian glycoproteins and glycolipids oup.comwikipedia.orgnih.govoup.com, the presence of L-mannose, particularly in microbial contexts, imparts unique functional properties.

Glycans, including those containing mannose, are known to modulate protein folding and stabilize functional conformations of proteins. High-mannose type N-glycans, for example, directly promote protein folding due to their unique structure, which includes a hydrophobic region jst.go.jp. While this typically refers to D-mannose, the principle of specific sugar structures influencing protein conformation and activity is broadly applicable to any mannose isomer or anomer within a glycoconjugate.

Glycolipids, which are lipids with attached carbohydrate moieties, are crucial for cell membrane stability and cellular recognition, playing a vital role in immune responses and cell-cell interactions wikipedia.orgtaylorandfrancis.com. Mannose-containing glycolipids, such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM) in mycobacteria, are not only structural components but also immunomodulatory virulence factors wikipedia.orgucsd.edu.

The precise arrangement and terminal sugars on glycans, including mannose residues, can significantly alter their recognition by carbohydrate-specific receptors and, consequently, influence the circulatory half-life of glycoproteins nih.gov. This highlights how even subtle differences in glycan structure can have profound functional implications.

Applications of Beta L Mannopyranose in Chemical Biology and Material Science Research

beta-L-Mannopyranose as a Chiral Building Block in Organic Synthesis

In organic synthesis, a "chiral building block" is a pre-existing enantiomerically pure molecule used as a starting material to introduce a specific stereochemistry into a new, larger molecule. This approach is often more efficient than creating the desired stereochemistry from scratch. L-mannose, and by extension its beta-L-pyranose form, serves as such a building block, providing a scaffold with multiple defined stereocenters. nih.gov

The principles of using chiral sugars like L-mannose can be applied to the asymmetric synthesis of molecules that are not carbohydrates. The defined stereochemistry of the sugar is used to direct the formation of new stereocenters in the target molecule. This strategy is a cornerstone of synthesizing complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. researchgate.net While specific examples detailing the extensive use of this compound for a wide range of non-carbohydrate targets are highly specialized, the methodology follows established principles of chiral pool synthesis. This involves chemically modifying the carbohydrate scaffold, cleaving parts of the sugar ring, and using the remaining chiral fragments to construct the core of the new molecule. This process ensures the final product has the desired three-dimensional structure, inherited from the starting L-mannose.

A more direct application of this compound is in the preparation of stereodefined intermediates for further synthesis. By reacting the sugar with other molecules, its complete chiral information is transferred to a new, more complex intermediate. For example, glycosides of L-mannose can be prepared as intermediates for the synthesis of complex glycoconjugates. Research has shown the preparation of 8-methoxycarbonyloctyl glycosides from mannose derivatives. nih.gov These intermediates are designed with a spacer arm (the octyl group) to allow for subsequent attachment to proteins or lipids, creating structures for immunological studies. nih.gov The synthesis begins with a protected L-mannose derivative, ensuring that all subsequent reactions occur at specific positions and that the stereochemistry of the mannose core is preserved in the final intermediate.

Development of this compound-Containing Probes for Glycobiology Research

Probes derived from or mimicking this compound are instrumental in studying the interactions of complex carbohydrates. Given that L-rhamnose is a key component of the cell walls of many bacteria, including pathogenic species, probes based on this structure are crucial for investigating host-pathogen interactions and the innate immune response. biomedres.usbiomedres.uswikipedia.orgnih.govresearchgate.netnih.govresearchgate.net

Fluorescent and affinity probes are powerful tools for identifying and characterizing glycan-binding proteins (GBPs), such as lectins. These probes typically consist of a carbohydrate recognition motif, a linker, and a reporter tag (like a fluorophore or biotin).

While direct applications of this compound in widely-used probes are not extensively documented, its 6-deoxy derivative, L-rhamnose, is a critical component in the development of probes for studying proteins that recognize microbial glycans. For instance, synthetic oligosaccharides containing beta-L-rhamnoside linkages can be conjugated to fluorescent dyes. These fluorescent probes are then used in assays to:

Detect L-rhamnose-binding lectins: Researchers have developed fluorescently labeled mannose-based chemical probes to discover and characterize mannose-binding lectins on the surfaces of bacteria. torontomu.ca

Quantify binding affinities: The strength of the interaction between a protein and the L-rhamnose-containing glycan can be measured through techniques like fluorescence polarization.

Visualize interactions: In cellular imaging, these probes can help identify where and how immune cells recognize and bind to bacterial surface glycans.

Affinity probes, on the other hand, are designed for the purification of specific GBPs. In this approach, a beta-L-rhamnose-containing ligand is immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography column. sigmaaldrich.com When a complex mixture of proteins (e.g., a cell lysate) is passed through the column, only proteins that specifically bind to the L-rhamnose structure are retained. thermofisher.com After washing away non-specific proteins, the bound lectins or antibodies can be eluted and collected for further study. This technique has been fundamental in isolating and identifying novel lectins with specificity for microbial carbohydrates. mdpi.com

Table 1: Examples of Probes Based on L-Mannose Configuration for Glycan-Binding Protein Studies

Probe TypeCarbohydrate MoietyReporter/TagApplication
Fluorescent ProbeBODIPY-labeled MannoseBODIPY DyeDiscovery and characterization of mannose-binding lectins on bacterial surfaces. torontomu.ca
Affinity MatrixL-RhamnoseSepharose/Agarose BeadsPurification of L-rhamnose-binding lectins from biological samples. mdpi.com
Fluorescent LigandFITC-labeled StreptavidinBiotinDetection of biotinylated L-rhamnose-binding proteins in glycan arrays. mdpi.com

Glycan arrays are a high-throughput technology that allows for the simultaneous screening of hundreds of carbohydrate structures for their ability to bind to proteins, antibodies, or even whole cells. These arrays consist of a library of different glycans covalently attached to a solid surface, typically a glass slide.

The inclusion of L-sugars, particularly L-rhamnose, in these arrays is critical for understanding the specificity of immune recognition of microbial pathogens. nih.gov Many pathogenic bacteria have O-antigens—a component of lipopolysaccharides (LPS)—that are rich in L-rhamnose. researchgate.netresearchgate.net Therefore, glycan microarrays featuring a diverse set of synthetic oligosaccharides containing beta-L-rhamnoside linkages are invaluable for:

Profiling antibody specificity: Screening serum from humans or immunized animals to determine the specific epitopes recognized by anti-carbohydrate antibodies. This is crucial for vaccine development. wikipedia.org

Characterizing lectin binding: Identifying which innate immune lectins (e.g., C-type lectins) recognize specific bacterial glycan structures, thereby initiating an immune response.

Screening for novel antibacterial targets: A study on a new L-rhamnose-binding lectin from the bivalve Glycymeris yessoensis utilized a glycan microarray to establish its natural carbohydrate ligands, revealing high specificity for L-rhamnose. mdpi.com This highlights the utility of such arrays in discovering new biomolecules with potential therapeutic applications.

The synthesis of defined beta-L-rhamnoside-containing oligosaccharides for printing on these arrays is a complex but essential area of carbohydrate chemistry, enabling the precise mapping of glycan-protein interactions.

Table 2: Applications of L-Rhamnose-Containing Glycan Arrays

Application AreaPurposeBiological Question Addressed
ImmunologyProfiling serum antibody responses to bacterial antigens.What specific glycan structures on a pathogen do our antibodies recognize?
Lectin BiologyCharacterizing the binding specificity of newly discovered lectins.What are the natural carbohydrate ligands for this glycan-binding protein? mdpi.com
Vaccine DevelopmentIdentifying immunogenic epitopes for vaccine design.Which part of the bacterial polysaccharide should be used to create an effective vaccine?
Pathogen RecognitionStudying how innate immune receptors bind to microbial surfaces.How does the immune system first detect the presence of a specific bacterium? nih.gov

Role in the Production of Research Reagents and Standards

Beyond its use in complex probes and arrays, this compound itself, along with L-rhamnose, serves as a fundamental research reagent and analytical standard. The commercial availability of high-purity L-(-)-Mannose (this compound) allows it to be used as a reference standard in various analytical techniques. nih.gov

As an analytical standard , it is used in:

Chromatography: As a reference compound in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to identify and quantify L-mannose in natural product extracts or hydrolysates of complex polysaccharides.

Mass Spectrometry (MS): To confirm the presence and fragmentation pattern of L-mannose residues in glycomics and metabolomics studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a standard for assigning chemical shifts in the structural elucidation of novel L-mannose-containing molecules.

Furthermore, L-rhamnose (6-deoxy-L-mannose) is a versatile starting material in synthetic organic chemistry for the creation of more complex research reagents. biomedres.uscymitquimica.com Its unique stereochemistry makes it an ideal building block for the synthesis of:

Bacterial oligosaccharide fragments: For use in immunological studies and as synthetic antigens.

Enzyme substrates: To study the activity and specificity of glycosyltransferases and glycoside hydrolases involved in bacterial cell wall metabolism.

Metabolic pathway inducers: L-rhamnose is used to induce the rhamnose operon in bacteria, a common system used in molecular biology for controlled gene expression. nih.gov

The availability of these standardized reagents is essential for ensuring the reproducibility and accuracy of research in glycobiology and microbiology.

Computational and Theoretical Studies on Beta L Mannopyranose and Its Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity of beta-L-Mannopyranose

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic structure and energetic properties of molecules with high accuracy. mdpi.com These calculations provide a fundamental understanding of molecular stability, conformation, and reactivity.

The stability of the different anomers (α and β) and conformers (e.g., chair, boat, skew) of mannopyranose is a key determinant of its behavior. Quantum chemical calculations can precisely determine the relative energies of these forms.

Studies using DFT at the B3LYP/6-311++G** level have investigated the conformational landscape of mannopyranose. researchgate.net In the gas phase (in vacuo), calculations revealed little energetic difference between the alpha and beta anomers when they are in the dominant 4C1 chair conformation. researchgate.net This is in contrast to glucopyranose, where the alpha anomer is significantly more stable. The lowest energy conformation for mannopyranose was identified as the beta-tg in the 4C1 chair form. researchgate.net However, other conformations are energetically accessible. For instance, a specific beta-gg conformer in the higher-energy 1C4 chair form was found to be only about 1.4 kcal/mol higher in energy than the most stable 4C1 conformation. researchgate.net Boat and skew forms are generally higher in energy, often by 3.6 to 8.9 kcal/mol. researchgate.net

The anomeric effect, which influences the stability of the anomeric center, can also be quantified. DFT calculations on model systems show that the orientation of substituents, such as the C-2 hydroxyl group in mannose, has a substantial impact on the magnitude of this effect. researchgate.net

Table 1: Relative Energies of D-Mannopyranose Conformers from DFT Calculations

ConformationRelative Energy (kcal/mol)Reference
beta-tg (4C1 Chair)0.00 (Lowest Energy) researchgate.net
beta-gg (1C4 Chair)~1.4 researchgate.net
Other 1C4 Chair2.9 - 7.9 researchgate.net
Boat/Skew Forms3.6 - 8.9 researchgate.net

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate structural and conformational models. rsdjournal.org Methods like DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, can predict NMR chemical shifts and spin-spin coupling constants. nih.govnih.gov

The accuracy of these predictions has been significantly enhanced by combining DFT calculations with machine learning algorithms. nih.govd-nb.inforsc.org Such hybrid models can achieve high accuracy, with mean absolute errors for 13C and 1H chemical shifts falling to levels comparable to or better than pure DFT, but at a fraction of the computational cost. d-nb.infoarxiv.org These computational approaches are crucial for interpreting complex spectra and distinguishing between different isomers or conformers in solution. rsdjournal.orgnih.gov For example, calculated NMR parameters can help confirm the conformational populations of glycosidic linkages derived from other simulation methods. nih.govnih.gov

Molecular Dynamics (MD) Simulations of this compound in Aqueous Solution and Glycoconjugates

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in environments like aqueous solutions. nih.gov These simulations rely on force fields—sets of parameters that define the potential energy of the system. Popular force fields for carbohydrate simulations include CHARMM, GLYCAM/AMBER, and GROMOS. researchgate.netacs.orgmaynoothuniversity.ie

MD simulations are widely used to study the intrinsic flexibility of monosaccharides and the structure of their surrounding water molecules, known as the hydration shell. acs.orgbiorxiv.org The conformation of the pyranose ring and its exocyclic groups is not static but exists in a dynamic equilibrium.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanics to describe interatomic forces, provide a highly accurate view of hydration. nih.govacs.org Studies on mannose in aqueous solution show it forms numerous hydrogen bonds with water. nih.govacs.org The five hydroxyl groups and the ring oxygen atom all participate, acting as both hydrogen bond donors and acceptors. nih.govacs.org These simulations can quantify the average number of hydrogen bonds (coordination number) at each site and characterize the distinct properties of the hydrophilic and hydrophobic surfaces of the sugar. nih.gov For example, AIMD simulations of α-D-mannose in a box with 99 water molecules revealed detailed hydrogen bonding properties. acs.org Classical MD simulations have also been used to analyze the radial distribution functions of water around the sugar, revealing the structure of the first and second hydration shells. nih.govunirioja.es

Table 2: Hydration Properties of α-D-Mannose from AIMD Simulations

PropertyValue/DescriptionReference
Simulation System1 α-D-mannose + 99 water molecules nih.govacs.org
Total H-Bonds (Sugar-Water)~10-12 nih.gov
O2 Donor Coordination Number~0.81 (notably low compared to other sites) nih.govacs.org
Overall Donor Coordination Number> 0.9 for most hydroxyls nih.govacs.org
Total Charge in SolutionSlightly negative (-0.017e) nih.gov

Simulations of mannose-containing disaccharides and oligosaccharides have been performed using various force fields, including additive fields like CHARMM36 and polarizable fields like the Drude model. nih.govresearchgate.net These studies show that glycosidic linkages are flexible, sampling a range of conformations. nih.govunipd.it The results from MD simulations, such as potential of mean force (PMF) maps and populations of different rotameric states, are often validated by comparison with experimental NMR data, such as nuclear Overhauser effects (NOEs) and J-coupling constants. nih.govnih.gov For instance, simulations of a branched trisaccharide containing a mannose core revealed different and linkage-dependent dynamics for the two attached glucose residues, with correlation times of 196 ps and 174 ps for the β-(1→2) and β-(1→3) linkages, respectively. nih.govunipd.it

In Silico Modeling of this compound-Protein Interactions

Understanding how this compound interacts with proteins, such as lectins and enzymes, is crucial for elucidating its biological roles. In silico methods like molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are essential for this purpose. researchgate.netnih.govbiotech-asia.org

Molecular docking predicts the preferred binding orientation of a ligand (mannose) within a protein's active site and estimates the strength of the interaction, typically as a docking score or binding energy. scitechnol.comresearchgate.netsurrey.ac.uknih.gov For example, docking studies of mannose with mannose-binding lectins from Aloe arborescens and garlic have been used to predict which of their binding sites are active and to identify the key amino acid residues involved in the interaction. researchgate.net Similar studies have predicted the binding site for mannose in the Agaricus bisporus mannose-binding protein, suggesting interactions with residues such as Arg15, Thr45, and Asp49. researchgate.net Docking has also been used to screen for potential viral inhibitors by modeling the interaction between mannose-specific lectins and viral glycoproteins like the SARS-CoV-2 spike protein. mdpi.com

For enzymatic reactions, such as those catalyzed by mannosidases, more advanced QM/MM methods are employed. acs.orgnih.govacs.org These hybrid simulations treat the reactive center (e.g., the mannose substrate and key catalytic residues) with accurate but computationally expensive quantum mechanics, while the rest of the protein and solvent are modeled with more efficient classical molecular mechanics. nih.govacs.org QM/MM metadynamics simulations of Golgi α-mannosidase II have elucidated the complete reaction pathway, showing that the mannose substrate follows an OS2/B2,5 → B2,5 [TS] → 1S5 conformational itinerary during the cleavage reaction, with a calculated activation energy that agrees well with experimental values. acs.org

Table 3: Example of In Silico Protein-Mannose Interaction Study

SystemMethodKey FindingsReference
Mannan (B1593421) / Mannan Sulphate + Mannose Receptor (1DQO)Molecular Docking (AutoDock)Mannan sulphate showed stronger binding affinity (-7.185 score) compared to mannan (-4.114 score). scitechnol.com
Mannose + Aloe LectinHomology Modeling & Molecular DockingPredicted that only one of three potential binding sites (Site I) retains the ability to bind mannose. researchgate.net
Mannose + Golgi α-Mannosidase IIQM/MM MetadynamicsCalculated a free energy of activation of 23 kcal/mol and detailed the conformational pathway of the substrate during catalysis. acs.org
Mannose + GH92 α-MannosidaseQM/MM MetadynamicsShowed the enzyme follows a 1C4OS2 → B2,5 conformational path and that a Ca2+ ion is crucial for distorting the sugar ring. nih.gov

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. openaccessjournals.comopenaccessjournals.com This method is instrumental in drug discovery and understanding molecular recognition. openaccessjournals.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to rank the potential binding modes. openaccessjournals.com The scoring function estimates the binding affinity, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. walisongo.ac.id

While extensive docking studies have been performed on D-mannose and its derivatives to investigate their interactions with various proteins, such as lectins and enzymes, specific computational docking studies focusing solely on this compound are not prominently documented in publicly available research. However, the principles and methodologies are directly transferable. For instance, studies on D-mannopyranose derivatives have successfully employed molecular docking to elucidate binding modes and predict binding affinities, which are often correlated with experimental inhibition constants (Ki). scielo.org.za

The general workflow for such a study on this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and building the 3D structure of this compound.

Defining the Binding Site: Identifying the active or binding site on the protein.

Docking Simulation: Using software like AutoDock, Glide, or Gold to place the this compound molecule into the defined binding site in numerous possible orientations and conformations.

Scoring and Analysis: Evaluating each pose using a scoring function to estimate the binding energy. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and van der Waals forces, between this compound and the protein residues.

A hypothetical docking study of this compound with a mannose-binding protein might yield results similar to those observed for D-mannose derivatives, with specific hydrogen bonding patterns involving the hydroxyl groups and potential CH/π interactions with aromatic residues in the binding site. The predicted binding affinities would provide a quantitative measure of the interaction strength.

Table 1: Representative Molecular Docking Parameters and Outputs

ParameterDescriptionExample Value/Output
Receptor Target protein for the docking study.Mannose-binding lectin (PDB ID: 1MSB)
Ligand The small molecule being docked.This compound
Docking Software Program used to perform the simulation.AutoDock Vina
Binding Site Coordinates X, Y, Z coordinates defining the search space.Center: (x, y, z), Dimensions: (20Å x 20Å x 20Å)
Binding Affinity (ΔG) Estimated free energy of binding.-5 to -10 kcal/mol
Inhibition Constant (Ki) Predicted inhibition constant based on binding affinity.Micromolar (µM) to nanomolar (nM) range
Key Interacting Residues Amino acids in the receptor forming significant bonds.Asp, Asn, Glu, Trp
Types of Interactions Non-covalent bonds stabilizing the complex.Hydrogen bonds, van der Waals contacts, CH/π interactions

Molecular Mechanics/Quantum Mechanics (MM/QM) Approaches for Active Site Analysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in biological systems, particularly within enzyme active sites. portlandpress.com In this approach, the region of the system where bond breaking and forming occurs (the reactive center, e.g., the scissile glycosidic bond and catalytic residues) is treated with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are described by a more computationally efficient molecular mechanics (MM) force field. portlandpress.com

QM/MM simulations have been instrumental in elucidating the catalytic mechanisms of glycoside hydrolases (GHs), the enzymes responsible for cleaving glycosidic bonds. nih.gov These studies can map the entire reaction pathway, including the structures of the Michaelis complex, transition states, and products, and determine the associated energy barriers. nih.govacs.org

A notable example relevant to mannopyranose is the study of β-mannanases, which cleave β-1,4-linked mannan polysaccharides. QM/MM metadynamics simulations on a β-mannanase from Streptomyces sp. (SsGH134) have provided detailed insights into the conformational itinerary of the mannose ring during catalysis. acs.orgresearchgate.net These studies revealed that the enzyme distorts the mannopyranose ring at the -1 subsite from the standard chair conformation (4C1 for D-sugars, 1C4 for L-sugars) to a higher-energy, distorted conformation to facilitate the cleavage of the glycosidic bond. acs.org The simulations mapped a conformational pathway along the reaction coordinate, for instance, a 1C4 → 3H4‡ → 3S1 itinerary for a D-mannose substrate. acs.org

Such an analysis for an enzyme acting on a beta-L-mannopyranoside would similarly involve:

System Setup: Building a model of the enzyme-substrate complex, solvated in a water box.

QM/MM Partitioning: Defining the QM region to include the this compound ring undergoing reaction and the side chains of key catalytic amino acid residues. The rest of the protein and solvent constitute the MM region.

Enhanced Sampling Simulation: Employing methods like metadynamics to explore the conformational and reactive landscape of the active site, overcoming high energy barriers to simulate the chemical reaction in a reasonable computational time.

Free Energy Surface Reconstruction: Analyzing the simulation to construct a free energy surface that describes the energetics of the reaction, identifying the transition state and intermediates.

These studies provide a level of detail about the electronic and structural changes during catalysis that is inaccessible to classical molecular dynamics or purely experimental methods.

Table 2: Key Outputs from a QM/MM Study of Enzymatic Cleavage

ParameterDescriptionExample Finding
QM Region Atoms Atoms treated with quantum mechanics.C1, C2, C5, O5 of this compound; catalytic carboxylates (Asp, Glu).
MM Region Remainder of the system treated with molecular mechanics.Rest of the protein, water molecules, counter-ions.
Reaction Coordinate Collective variables defining the reaction pathway.Distances of forming/breaking bonds, changes in atomic charges.
Free Energy Barrier (ΔG‡) The energy required to reach the transition state.15-20 kcal/mol, consistent with experimental reaction rates.
Conformational Itinerary The sequence of sugar ring conformations during the reaction.e.g., 1C4 (chair) → [3H4]‡ (half-chair) → 3S1 (skew-boat).
Transition State Structure The high-energy, transient structure at the peak of the energy barrier.Characterized by an elongated glycosidic bond and a partially planarized sugar ring.

Development of Glycan Force Fields and Databases Incorporating L-Sugars

The accuracy of molecular mechanics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. acs.org Developing robust force fields for carbohydrates has been a significant challenge due to their conformational flexibility, numerous stereoisomers, and complex interactions with water. acs.org

Prominent force fields used for carbohydrate simulations include GLYCAM and CHARMM. acs.orggromacs.orgnih.gov These force fields have been extensively parameterized for common monosaccharides, primarily D-sugars. However, the inclusion of less common sugars, such as L-isomers, presents an ongoing challenge. The GLYCAM force field, for example, has a systematic naming convention and parameter sets that can accommodate L-sugars, and tools like prepareforleap can automatically identify the configuration (D or L) from a PDB file to apply the correct parameters. nist.gov Despite this, the specific validation and refinement of parameters for L-sugars like L-mannose are less extensive than for their D-counterparts.

Structural databases are essential resources for computational studies, providing the starting coordinates for simulations. The Protein Data Bank (PDB) is the largest repository of 3D structures of biological macromolecules, including glycoproteins and protein-carbohydrate complexes. mdpi.com However, historical inconsistencies in nomenclature and representation of glycans have posed challenges. oup.com Efforts are ongoing to remediate and validate carbohydrate structures within the PDB. mdpi.com

Other specialized carbohydrate databases include:

Carbohydrate Structure Database (CSDB): Focuses on glycans from bacterial, fungal, and plant origins, containing structural, taxonomic, and NMR data. researchgate.netglycoscience.ru

GlycomeDB: Integrates data from several major carbohydrate databases, providing a comprehensive resource of unique glycan structures.

UniCarbKB: A comprehensive resource for eukaryotic glycans that includes information on structures, publications, and experimental data. researchgate.net

Future Directions and Emerging Research Avenues for Beta L Mannopyranose Research

Exploration of Undiscovered Biological Roles and Natural Occurrences

L-mannose, the broader category to which beta-L-mannopyranose belongs, is a monosaccharide found in various natural sources, including microbes, plants, and animals. While not typically integrated into human metabolic pathways in the same manner as D-glucose, it exists in small quantities in fruits such as oranges, apples, and peaches, and is present in mammalian plasma. nih.gov It also constitutes a significant component of homo- and hetero-polymers like yeast mannans and galactomannans found in ivory nuts, coffee beans, fenugreek, and guar (B607891) gums. nih.gov Importantly, L-mannose and its derivatives play structural roles in various legumes, fruits, and plants, primarily as mannans, hemicelluloses, and cellulose. researchgate.net

Despite its natural occurrence, L-mannose is not commonly utilized in typical biological systems; however, some plant enzymes have demonstrated the ability to use L-mannose as an "unnatural" substrate in vitro. nih.gov This suggests a largely unexplored landscape of biological interactions and potential roles. Future research will delve into identifying novel enzymatic pathways or microbial systems that can metabolize or incorporate this compound, potentially revealing new biological functions in specific organisms or ecosystems. Investigations into its presence in less-studied natural environments, such as marine organisms or extremophiles, could uncover unique biochemical pathways or structural components. The identification of specific receptors or binding partners for this compound in biological systems could also unveil previously unknown signaling or recognition roles.

Advancement of Novel Stereoselective Synthetic Methodologies

The stereoselective synthesis of beta-mannosides, including this compound, presents significant challenges in carbohydrate chemistry due to steric hindrance and the absence of a favorable anomeric effect. nih.gov Despite these difficulties, advancements in synthetic methodologies are crucial for making this compound more accessible for research and application.

Current approaches include Cs2CO3-mediated anomeric O-alkylation, which has shown promise for stereoselective synthesis of beta-mannopyranosides. nih.gov Another method involves phase transfer catalysis for the stereoselective synthesis of beta-D-mannopyranosyl azide (B81097) from its alpha-D-mannopyranosyl bromide counterpart. nih.gov The use of naturally abundant starting materials, such as (−)-shikimic acid, has also enabled efficient stereoselective synthesis of related carba-L-mannopyranose derivatives. orcid.org Furthermore, diastereoselective and enantioselective dihydroxylation reactions have been employed for the synthesis of D- and L-mannose. acs.org

Future research will focus on developing highly efficient and atom-economical stereoselective synthetic routes to this compound. This includes exploring new catalytic systems, such as rare-earth metal triflates dntb.gov.ua, and novel protecting group strategies that favor beta-anomer formation. The development of direct and stereoselective glycosylation methods, potentially utilizing novel glycosyl donors, remains a key area. Emphasis will also be placed on scalable and environmentally friendly synthetic processes to facilitate larger-scale production for diverse applications.

Integration of Glycomics and Metagenomics for L-Mannose Pathway Discovery

The fields of glycomics and metagenomics offer powerful tools to uncover the biological pathways involving L-mannose and its derivatives. Glycomics, the study of the entire set of glycans (glycome) in a biological system, can identify the presence and structural variations of L-mannose-containing glycans. For instance, glycomics and glycoproteomics approaches have revealed dynamic, stage-specific N-glycomes, including the enrichment of oligomannose-type N-glycans, in diseases like bladder cancer, suggesting their potential as biomarkers and therapeutic targets. nih.gov

Metagenomics, which involves the direct analysis of genetic material from environmental samples, provides access to the vast genetic diversity of uncultivated microorganisms. This approach is particularly valuable for discovering novel enzymes, such as glycoside hydrolases, that are encoded by environmental DNA and possess unique activities on carbohydrates. mpg.deresearchgate.net

The integration of these two fields will be pivotal for L-mannose pathway discovery. Functional metagenomics workflows can be designed to screen for enzymes capable of synthesizing, modifying, or degrading L-mannose-containing structures. This could lead to the identification of novel L-mannose isomerases, transferases, or hydrolases from diverse microbial communities. By combining glycomic profiling of biological samples with metagenomic analysis of associated microbiomes, researchers can correlate the presence of specific L-mannose glycans with the genetic potential for their biosynthesis or degradation, thereby elucidating previously unknown metabolic pathways.

Development of Advanced Analytical Techniques for Trace Analysis and Structural Complexity

The accurate and sensitive analysis of this compound, especially at trace levels or within complex glycoconjugates, is crucial for understanding its biological roles and for quality control in synthetic applications.

Liquid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural details of carbohydrates. Despite challenges posed by overlapping chemical shifts in complex glycan structures, comprehensive NMR analysis can reveal the nature of constituents, their interconnections, and even absolute configurations. unina.it Advances in NMR, such as cryoprobe technology and higher magnetic fields, continue to improve sensitivity and resolution, enabling the analysis of smaller quantities and more intricate structures.

High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous quantification of free mannose and glucose in biological samples like serum, demonstrating high reproducibility and linearity. frontiersin.orgresearchgate.net These methods are capable of detecting mannose at trace levels and have shown potential for diagnostic applications, such as in ovarian cancer detection where elevated serum mannose levels are observed. frontiersin.orgresearchgate.net High-Performance Anion-Exchange Chromatography-Pulsed Amperometric Detection (HPAEC-PAD) is another technique used for analyzing total saccharide concentrations after hydrolysis, providing quantitative data on mannose content. acs.org

Future directions include the development of even more sensitive and high-throughput analytical techniques. This could involve coupling advanced mass spectrometry (MS) with novel separation methods for comprehensive glycan profiling, enabling the detection and structural elucidation of very low abundance this compound-containing molecules. Miniaturization of analytical platforms and the integration of artificial intelligence for data interpretation will further enhance the capabilities for trace analysis and the characterization of complex this compound structures.

Rational Design of Glycomimetics and Glycoconjugates Based on this compound

Glycomimetics are synthetic compounds designed to mimic the structural and functional aspects of natural carbohydrates, often with improved metabolic stability, permeability, and potency. unimi.itresearchgate.net The rational design of glycomimetics and glycoconjugates based on this compound represents a promising avenue for developing novel therapeutic and diagnostic agents.

The core principle involves modifying the carbohydrate scaffold to enhance binding affinity, for example, by reducing desolvation costs or improving metal chelation, and optimizing pharmacokinetic parameters. researchgate.net Examples of glycomimetic design include iminosugars, which substitute the endocyclic oxygen with a nitrogen atom, and have shown promise as therapeutic candidates for various diseases. unimi.it Quinic and shikimic acid derivatives have been explored as mannose bioisosteres and incorporated into multivalent neoglycoconjugates, demonstrating the potential for enhanced interactions with carbohydrate-binding proteins (lectins). fu-berlin.denih.gov

Future research will focus on leveraging computational chemistry and structural biology to rationally design this compound-based glycomimetics with high specificity and affinity for target proteins. This includes exploring various bioisosteric replacements, conformational constraints, and multivalent presentation strategies to optimize interactions. The development of glycoconjugates incorporating this compound could lead to novel vaccines, targeted drug delivery systems, or diagnostic probes by exploiting specific carbohydrate-protein recognition events.

Leveraging this compound in Synthetic Biology Applications

Synthetic biology, which involves the engineering and design of biological systems, offers a powerful framework for exploiting this compound in various applications. Synthetic glycobiology, a burgeoning field, applies these tools to manipulate and design glycosylation systems. nih.gov

One key area is the engineering of metabolic pathways in microorganisms to produce this compound or its derivatives more efficiently. This could involve introducing or optimizing enzymes from natural L-mannose-producing organisms into industrial host strains. Synthetic biology also enables the creation of novel glycopeptide vaccines, where this compound could serve as a key antigenic determinant or a component to enhance immunogenicity. nih.gov

Beyond bioproduction, this compound can be integrated into the design of novel biomaterials. For instance, engineered cells can transform renewable raw materials into valuable food components, functional food additives, or nutritional chemicals. researchgate.net Furthermore, synthetic biology approaches are being explored for combating infectious diseases, such as leishmaniasis, by engineering bacterial cells to express specific antigens. nih.gov this compound, if found to play a role in host-pathogen interactions, could be utilized in similar strategies to develop novel diagnostic or therapeutic interventions. Future research will explore the potential of this compound in creating biosensors, engineered cellular systems with specific mannose-binding capabilities, or even in the development of artificial organelles for targeted biochemical reactions.

Conclusion

Summary of Key Research Findings and Current Understanding of beta-L-Mannopyranose

This compound is characterized as an L-mannopyranose featuring a β-configuration at the anomeric position, distinguishing it as an enantiomer of beta-D-mannose. nih.gov Its chemical identity is defined by a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . nih.gov A closely related deoxy sugar, beta-L-rhamnose, is also recognized as 6-deoxy-beta-L-mannopyranose, with its structural difference stemming from the replacement of the hydroxyl group at the C6 position with a hydrogen atom. ontosight.aichembk.comebi.ac.uk

Significant research has been dedicated to understanding the chemical properties and synthetic methodologies for this compound. Stereoselective β-mannosylation, a key area of focus, involves the activation of donor species, such as mannopyranosyl sulfoxides or thioglycosides, which then react with mannose-derived acceptors to facilitate the formation of desired β-mannopyranosides. researchgate.netnih.govacs.org Mechanistic investigations have indicated that β-O-mannosylation typically proceeds through an associative SN2-like mechanism. nih.govacs.org

While L-mannose is not a common participant in human biological processes, its structural resemblance to L-rhamnose allows certain plant enzymes to utilize it as an unnatural substrate in in vitro settings. nih.gov More broadly, mannose is a vital monosaccharide in human metabolism, particularly for the N-linked glycosylation of proteins—a crucial post-translational modification. wikipedia.org It is an integral component of various glycoconjugates, including glycoproteins and the structural framework of plant cell walls. ontosight.aiwikipedia.orgcymitquimica.com

Persistent Challenges and Open Questions in L-Mannose Glycoscience

Despite notable progress, L-mannose glycoscience, and carbohydrate chemistry in general, continues to face several persistent challenges and open questions. A significant hurdle remains the achievement of highly stereoselective glycosidic linkages during synthesis, a process influenced by a multitude of factors, including the choice of solvent. researchgate.net The inherent structural similarities among different carbohydrates also present a considerable obstacle in attaining specific binding of target carbohydrates in aqueous environments, which is fundamental in supramolecular chemistry. jst.go.jp

Furthermore, the precise biological functions of glycans in many biological contexts are still not fully elucidated. This is partly due to their natural heterogeneity, which complicates the isolation of pure compounds and the accurate characterization of their structure-activity relationships. nih.gov Consequently, a major bottleneck in glycoscience research is the efficient and precise synthesis and modification of homogeneous carbohydrate compounds. nih.gov

In the realm of congenital disorders of glycosylation (CDG) linked to mannose metabolism, critical open questions revolve around definitively identifying the structures and biochemical activities of all enzymes involved in the assembly and translocation of lipid-linked oligosaccharides (LLOs). nih.govjci.org There is also an ongoing need to determine whether the diverse clinical symptoms observed in CDG patients are primarily a result of the hypoglycosylation of a limited number of specific proteins. nih.gov For example, despite investigations into D-mannose for preventing recurrent urinary tract infections, the lack of high-quality randomized controlled trials means its efficacy is not yet definitively established, underscoring a gap in non-antibiotic preventative strategies. researchgate.netnih.govnih.gov

Broader Impact of this compound Research on Carbohydrate Chemistry and Biology

Research focused on this compound and other L-mannose compounds exerts a substantial and wide-ranging impact on both carbohydrate chemistry and biology. The insights gained from studying the synthesis and reactivity of this compound contribute fundamentally to understanding glycosylation mechanisms, such as differentiating between associative SN2-like and dissociative SN1-like processes in mannosylation reactions. nih.govacs.org This foundational knowledge is indispensable for the development of more efficient and selective synthetic methodologies for complex carbohydrates.

In the biological sphere, the investigation of L-mannose and its derivatives, including this compound, enhances our comprehension of the varied roles carbohydrates play within biological systems. This encompasses their involvement in cell wall formation, glycoprotein (B1211001) synthesis, and crucial cellular recognition events. ontosight.aicymitquimica.com The challenges encountered in the synthesis and characterization of these compounds continue to drive innovation in analytical techniques and synthetic strategies within glycochemistry.

Moreover, ongoing research into mannose metabolism and associated conditions, such as congenital disorders of glycosylation, underscores the critical importance of precise glycosylation for maintaining human health. wikipedia.orgnih.govjci.org This deepening understanding has the potential to lead to improved diagnostic tools and novel therapeutic interventions for carbohydrate-related diseases. The development of glycomimetics—compounds engineered to mimic the structure and function of native carbohydrates to modulate specific carbohydrate-protein interactions—is a direct and significant outcome of this research. nih.gov Ultimately, the continued elucidation of the structural chemistry of carbohydrates, including this compound, is paramount for advancing our understanding of carbohydrate biology and for the development of innovative therapeutic strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing beta-L-mannopyranose in laboratory settings?

  • Methodological Answer : Synthesis typically involves glycosylation reactions using mannose derivatives. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to control stereochemistry, followed by deprotection. Techniques like Koenigs-Knorr glycosylation or thioglycoside activation are commonly employed. Characterization via NMR and mass spectrometry is critical for verifying structure and purity .
  • Experimental Design : Use orthogonal protection schemes to minimize side reactions. Include control experiments (e.g., unreacted starting material analysis) and replicate syntheses to confirm reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D COSY/HMQC) resolves stereochemistry and ring conformation. High-Performance Liquid Chromatography (HPLC) with refractive index or evaporative light scattering detectors ensures purity. X-ray crystallography provides definitive structural confirmation .
  • Data Validation : Cross-validate results with multiple techniques (e.g., compare NMR data with crystallographic findings). Document solvent effects on spectral outcomes .

Q. What in vitro assays are recommended to assess the interaction of this compound with lectin proteins?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (association/dissociation rates), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Competitive ELISA assays can screen for specificity against related carbohydrates .
  • Controls : Include negative controls (e.g., D-mannose isomers) and buffer-only baselines to rule out nonspecific interactions .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study the conformational flexibility of this compound in aqueous solutions?

  • Methodological Answer : Use force fields (e.g., GLYCAM or CHARMM) parameterized for carbohydrates. Simulate solvated systems with explicit water molecules (≥10,000 molecules) and run trajectories ≥100 ns. Analyze puckering coordinates (Cremer-Pople parameters) and hydrogen-bond networks .
  • Validation : Compare simulation-derived free energy landscapes with experimental NMR data on ring conformers. Address discrepancies by adjusting torsional potentials in force fields .

Q. What strategies resolve contradictions in thermodynamic data for this compound solubility across studies?

  • Methodological Answer : Standardize solvent systems (e.g., buffer pH, ionic strength) and temperature controls. Use differential scanning calorimetry (DSC) for precise ΔH measurements. Apply statistical meta-analysis to identify outliers or methodological biases in published datasets .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including raw calorimetry curves and solvent composition details .

Q. How can isotopic labeling strategies ensure efficient ¹³C-enrichment of this compound for NMR-based metabolic tracing?

  • Methodological Answer : Biosynthetic labeling via microbial fermentation (e.g., E. coli cultures with ¹³C-glucose) yields uniform labeling. Chemical synthesis using ¹³C-labeled mannose precursors requires regioselective protection to minimize isotopic dilution. Purify via size-exclusion chromatography to remove unincorporated isotopes .
  • Quality Control : Validate labeling efficiency using mass spectrometry and ¹³C-NMR integration. Document isotopic purity thresholds (>98%) for reproducibility .

Q. What computational approaches predict this compound’s role in glycosylation pathways with conflicting enzymatic data?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) to model glycosyltransferase active sites. Use docking simulations (e.g., AutoDock) to screen substrate-enzyme interactions. Validate predictions with site-directed mutagenesis and kinetic assays (e.g., Michaelis-Menten parameters) .
  • Hypothesis Testing : Formulate research questions using the PICOT framework (Population: enzyme variants; Intervention: computational predictions; Comparison: wild-type activity; Outcome: catalytic efficiency; Time: steady-state kinetics) .

Guidelines for Rigorous Research Design

  • Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses . For systematic reviews, use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure literature searches .
  • Data Integrity : Organize raw datasets (e.g., NMR spectra, simulation trajectories) in repositories like Zenodo or Figshare. Include metadata on instrumentation settings and software versions .
  • Conflict Resolution : Address contradictory findings by replicating experiments under standardized conditions and publishing negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.